Cas no 1867956-28-2 (3-(3-Methylpyridin-4-yl)prop-2-en-1-ol)

3-(3-Methylpyridin-4-yl)prop-2-en-1-ol is a pyridine-based unsaturated alcohol with a conjugated double bond and a hydroxyl functional group. This compound is of interest in organic synthesis due to its reactive allylic alcohol moiety, which can participate in various transformations, including nucleophilic additions and oxidation reactions. The presence of the 3-methylpyridin-4-yl group enhances its utility as a building block for pharmaceuticals and agrochemicals, where pyridine derivatives are often employed. Its structural features allow for further functionalization, making it valuable in the development of bioactive molecules and fine chemicals. The compound is typically handled under controlled conditions due to its potential reactivity.
3-(3-Methylpyridin-4-yl)prop-2-en-1-ol structure
1867956-28-2 structure
Product Name:3-(3-Methylpyridin-4-yl)prop-2-en-1-ol
CAS No:1867956-28-2
MF:C9H11NO
MW:149.189742326736
CID:5926622
PubChem ID:131243005
Update Time:2025-06-12

3-(3-Methylpyridin-4-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1776328
    • 1867956-28-2
    • 3-(3-methylpyridin-4-yl)prop-2-en-1-ol
    • 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol
    • Inchi: 1S/C9H11NO/c1-8-7-10-5-4-9(8)3-2-6-11/h2-5,7,11H,6H2,1H3/b3-2+
    • InChI Key: YOFYYYSWXQDBQL-NSCUHMNNSA-N
    • SMILES: OC/C=C/C1C=CN=CC=1C

Computed Properties

  • Exact Mass: 149.084063974g/mol
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 33.1Ų

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3-(3-Methylpyridin-4-yl)prop-2-en-1-ol Related Literature

Additional information on 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol

Introduction to 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol (CAS No. 1867956-28-2)

3-(3-Methylpyridin-4-yl)prop-2-en-1-ol (CAS No. 1867956-28-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(3-Hydroxyallyl)-3-methylpyridine, is characterized by its unique structural features, which include a pyridine ring and a hydroxyallyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol is composed of a pyridine ring with a methyl group at the 3-position and a propenyl group substituted with a hydroxyl group at the 4-position. The presence of the hydroxyl group imparts polarity to the molecule, which can influence its solubility, reactivity, and interactions with biological targets. The pyridine ring, on the other hand, is known for its aromaticity and electron-withdrawing properties, which can affect the compound's stability and reactivity.

Recent studies have explored the potential applications of 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol in various therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential neuroprotective effects. Research has indicated that 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression. The mechanism by which 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol exerts its neuroprotective effects is thought to involve the activation of antioxidant defense systems and the inhibition of apoptosis.

In addition to its anti-inflammatory and neuroprotective properties, 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway and the MAPK pathway.

The pharmacokinetic properties of 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol have also been studied to assess its suitability for therapeutic use. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings suggest that 3-(3-Methylpyridin-4-yl)prop-2-en-1-ol may be suitable for further development as an oral medication.

However, it is important to note that while the preliminary results are promising, further research is needed to fully understand the safety and efficacy of 3-(3-Methylpyridin-4-y l)prop - 2 - en - 1 - ol in humans. Clinical trials are currently underway to evaluate its therapeutic potential in various disease conditions. These trials will provide crucial data on the compound's safety profile, dosing regimens, and overall therapeutic benefits.

In conclusion, 3-(3-Methylpyridin - 4 - y l ) p r o p - 2 - e n - 1 - o l (CAS No. 1867956 - 28 - 2 ) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable target for future studies aimed at developing novel therapeutics for inflammatory diseases, neurodegenerative disorders, and cancer.

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